REACTION_SMILES
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[CH3:13][C:14](=[O:15])[O-:16].[CH3:1][c:2]1[c:3]([C:10]#[N:11])[c:4](=[O:9])[nH:5][c:6]([CH3:8])[cH:7]1.[CH3:20][C:21](=[O:22])[OH:23].[ClH:17].[Na+:12].[Pt:18]=[O:19]>>[CH3:1][c:2]1[c:3]([CH2:10][NH2:11])[c:4](=[O:9])[nH:5][c:6]([CH3:8])[cH:7]1.[ClH:17]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(C)c(C#N)c(=O)[nH]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Pt]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(C)c(CN)c(=O)[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |